Product packaging for 2-chloro-N-phenylbutanamide(Cat. No.:CAS No. 854428-57-2)

2-chloro-N-phenylbutanamide

Cat. No.: B2603859
CAS No.: 854428-57-2
M. Wt: 197.66
InChI Key: OQEBAOZVEXPDGI-UHFFFAOYSA-N
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Description

Contextualization of 2-Chloro-N-phenylbutanamide within Substituted Butanamide Chemistry

Butanamides are a class of chemical compounds derived from butanoic acid. brainly.com The parent compound, butanamide, is a primary fatty amide resulting from the formal condensation of butanoic acid with ammonia. nih.gov The family of butanamides can be expanded through substitution, creating a diverse range of molecules with varied properties.

This compound is a specific example of a disubstituted butanamide. Its structure is characterized by two key modifications to the basic butanamide framework:

An N-phenyl group , which means a phenyl ring is attached to the nitrogen atom of the amide. Such N-substituted amides can be synthesized through the reaction of acyl chlorides with amines. youtube.com

A chloro group at the second carbon (C2 or alpha-carbon) of the butanoyl chain.

This specific arrangement of a phenyl group on the nitrogen and a chlorine atom on the alkyl chain defines this compound within the expansive field of substituted amide chemistry. uni.luscbio.cn

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
IUPAC Name This compound
CAS Number 854428-57-2
SMILES CCC(C(=O)NC1=CC=CC=C1)Cl
InChI Key OQEBAOZVEXPDGI-UHFFFAOYSA-N

Data sourced from PubChemLite and Santa Cruz Biotechnology. uni.luscbio.cn

Significance of Halogenated Amides in Contemporary Organic Synthesis and Chemical Research

Halogenated amides, particularly α-haloamides, are a cornerstone of modern organic synthesis due to their high reactivity and versatility. nih.gov The carbon-halogen bond is a critical functional group, serving as a key precursor in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials. rsc.org

The importance of halogenated amides is highlighted by several key applications:

Building Blocks: Organohalides are established as essential building blocks, especially with the rise of cross-coupling chemistry for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org α-haloamides are particularly effective platforms for discovering new C-N, C-O, C-S, and C-C bond-forming reactions. nih.gov

Directed Halogenation: The amide functional group itself is recognized as a significant directing group in C-H functionalization chemistry. This allows for regioselective C-H activation, enabling the precise installation of halogen atoms onto otherwise inert positions of a molecule. rsc.org

Sustainable Synthesis: The prevalence of amide groups and halogen atoms in chemical and biological systems has spurred significant demand for sustainable methods to construct halogenated N-aryl amides, with research focusing on environmentally benign electrochemical cascade methodologies. chemrxiv.org

Radical Transformations: α-haloamides bearing an unsaturated bond can undergo radical-mediated transformations to create diverse cyclic compounds, such as β- and γ-lactams, through various catalytic methods. nih.gov

Scope and Research Trajectories of this compound and its Structural Analogues, notably 2-Chloro-3-oxo-N-phenylbutanamide

While this compound is primarily classified as a specialty chemical for research purposes, its structural analogues have been the subject of more extensive investigation. scbio.cnfluorochem.co.uk A prominent example is 2-chloro-3-oxo-N-phenylbutanamide , also known as alpha-chloroacetoacetanilide. ontosight.ainih.gov

This analogue differs by the presence of a ketone (oxo group) at the third carbon position. ontosight.ai This seemingly minor structural change significantly alters its chemical reactivity and has broadened its research applications. The dual electrophilic centers—the chloro-substituted carbon at C2 and the oxo group at C3—make it a highly versatile intermediate in organic synthesis.

Table 2: Physicochemical Properties of 2-Chloro-3-oxo-N-phenylbutanamide

Property Value
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.65 g/mol
IUPAC Name 2-chloro-3-oxo-N-phenylbutanamide
CAS Number 31844-92-5
SMILES CC(=O)C(C(=O)NC1=CC=CC=C1)Cl
InChI Key LBHYOONLWAWEAA-UHFFFAOYSA-N

Data sourced from PubChem and Santa Cruz Biotechnology. nih.govscbt.com

Research into 2-chloro-3-oxo-N-phenylbutanamide has explored several avenues:

Synthetic Intermediate: It is a known intermediate in the production of the fungicide 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. google.com Its synthesis typically involves the chlorination of acetoacetanilide. google.com

Biological Activity: The compound and its derivatives have been investigated for a range of potential biological activities, including anticancer, antibacterial, and antifungal properties. ontosight.ai

Chemical Reactions: The electrophilic nature of the molecule allows it to undergo various reactions. The chlorine atom can be substituted by nucleophiles, and the ketone group can be reduced to a hydroxyl group for further functionalization.

The study of related halogenated amides, such as 2-chloro-N-phenylacetamide, has also yielded significant findings, including demonstrated antifungal and antibiofilm activity against clinical isolates of Candida species. nih.gov These research trajectories underscore the broad scientific interest in the synthesis and application of halogenated N-phenyl amides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B2603859 2-chloro-N-phenylbutanamide CAS No. 854428-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBAOZVEXPDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design for 2 Chloro N Phenylbutanamide Architectures

Strategies for Alpha-Halogenation of Butanamide Scaffolds

Alpha-halogenation involves the introduction of a halogen atom at the carbon atom adjacent to the carbonyl group of the amide. This transformation is a cornerstone of organic synthesis, providing a versatile handle for further molecular elaboration.

Direct Chlorination of N-phenylbutanamide Precursors

The direct chlorination of an N-phenylbutanamide precursor is a straightforward approach to introduce a chlorine atom at the α-position. This is typically achieved using electrophilic chlorinating agents. Reagents such as N-chlorosuccinimide (NCS) are widely used for this purpose. organic-chemistry.orgcommonorganicchemistry.com The reaction often requires activation of the α-position, which can be facilitated under acidic conditions to promote enol formation or under basic conditions to generate an enolate. For instance, the use of NCS in combination with an acid catalyst can effectively chlorinate activated aromatic rings and can be applied to the α-position of carbonyl compounds. commonorganicchemistry.com Another powerful reagent for chlorination is sulfuryl chloride (SO2Cl2), which has been shown to chlorinate aromatic amides under mild conditions, often without the need for a catalyst. researchgate.net The reaction mechanism for these electrophilic halogenations generally involves the attack of the nucleophilic enol or enolate form of the amide on the electrophilic chlorine source. nih.gov

Table 1: Reagents for Direct α-Chlorination

Reagent Common Name Typical Conditions
C4H4ClNO2 N-Chlorosuccinimide (NCS) Acidic or radical initiation
SO2Cl2 Sulfuryl Chloride Often neat or in an inert solvent (e.g., CH2Cl2)

Oxidative Halogenation Employing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful, environmentally benign oxidants in modern organic synthesis, capable of facilitating a wide array of transformations, including halogenations. nih.govorganic-chemistry.org These compounds, such as Phenyliodine diacetate (PIDA), can mediate the α-chlorination of carbonyl compounds. The general mechanism involves the hypervalent iodine(III) reagent acting as a Lewis acid and an oxidant. In the context of α-chlorination, the reagent can activate the amide substrate and deliver a chlorine atom from a chloride source. These reactions offer mild conditions and high selectivity, avoiding the harsh reagents often associated with classical halogenation methods. rsc.org Research has demonstrated the utility of hypervalent iodine compounds in various oxidative functionalizations of organic substrates, highlighting their potential for complex molecule synthesis. nih.govresearchgate.netnih.gov

One-Pot Synthetic Routes to Alpha, Alpha-Dihalogenated Butanamides

While the target is a mono-chlorinated compound, understanding the conditions that lead to di-halogenation is crucial for controlling selectivity. One-pot syntheses of α,α-dihalo-N-arylacetamides have been developed, typically starting from β-oxo amides and using N-halosuccinimides as the halogen source. organic-chemistry.org Under basic conditions, the introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent halogenation. This can lead to rapid di- or even tri-halogenation, a principle exploited in the haloform reaction. Therefore, to achieve mono-chlorination, careful control of stoichiometry (using approximately one equivalent of the chlorinating agent) and reaction conditions is essential.

Amide Bond Formation via Coupling Reactions

An alternative synthetic strategy involves forming the central amide bond from two precursor molecules, one containing the α-chloro butyryl moiety and the other containing the aniline (B41778) moiety. This approach is often highly efficient and modular.

Condensation of Chloro-Acyl Chlorides with Aniline Derivatives

The most direct application of this strategy for synthesizing 2-chloro-N-phenylbutanamide is the reaction between 2-chlorobutanoyl chloride and aniline. This is a classic Schotten-Baumann type reaction where the nucleophilic amine attacks the electrophilic acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride (HCl). fishersci.co.uk The reaction is typically performed in the presence of a base (e.g., triethylamine (B128534), pyridine, or aqueous base) to neutralize the HCl by-product and drive the reaction to completion. fishersci.co.uk This method is widely used due to its high efficiency and broad applicability. Numerous studies have reported the synthesis of various 2-chloro-N-aryl acetamides by reacting chloroacetyl chloride with different anilines, demonstrating the robustness of this approach. ekb.egijpsr.info The same principle is directly applicable to the synthesis of the target butanamide derivative.

Alternatively, 2-chlorobutanoic acid can be coupled directly with aniline using a variety of modern coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base are effective for forming amide bonds, even with less reactive anilines. nih.govpeptide.com Another approach involves activating the carboxylic acid with thionyl chloride (SOCl2) in situ to form the acyl chloride, which then reacts with the amine in a one-pot procedure. rsc.orgsemanticscholar.orgresearchgate.net

Table 2: Common Amide Coupling Conditions

Carboxylic Acid Activator Coupling Additive Base Description
2-Chlorobutanoyl chloride None Triethylamine, Pyridine Direct acylation of aniline.
SOCl2 (Thionyl Chloride) None Triethylamine, Pyridine In situ formation of acyl chloride followed by amidation. researchgate.net
EDC (Carbodiimide) HOBt, HOAt DIPEA, NMM Carbodiimide-mediated coupling, minimizes racemization. nih.gov

Multi-Component Reactions for Substituted N-phenylbutanamides

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for rapidly building molecular complexity. pulsus.comyoutube.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide derivatives.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgsemanticscholar.org To synthesize a structure related to this compound, one could employ propanal, aniline, 2-chloroacetic acid, and an appropriate isocyanide. The resulting product would be an α-acylamino amide, which could potentially be further modified. The reaction is typically rapid and high-yielding, driven by an irreversible Mumm rearrangement as the final step. wikipedia.org

The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov Using propanal, 2-chloroacetic acid, and phenyl isocyanide would generate a product with the core atoms of the target molecule, albeit with an ester linkage that would require subsequent rearrangement or modification. The Passerini reaction is generally concerted and proceeds efficiently in apolar solvents. nih.govnih.gov

While these MCRs may not directly yield this compound, they provide convergent and atom-economical routes to structurally related and highly functionalized amide architectures.

Transition Metal-Catalyzed Synthetic Approaches to Butanamide Derivatives

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for the construction of carbon-nitrogen bonds inherent to the butanamide framework. These catalysts facilitate reactions that are often difficult to achieve through classical methods, providing high yields and selectivity under mild conditions. acs.org Catalytic systems based on palladium, copper, and iron are particularly prominent in the synthesis of amides and their precursors.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a cornerstone for forming the N-phenyl bond found in this compound. While typically used for aryl amine synthesis, variations of this methodology can be adapted for amide formation. For instance, the palladium-catalyzed carbonylation of anilines and alkyl halides provides a direct route to N-aryl amides. Another powerful palladium-catalyzed transformation is the aminoarylation of alkenes, which can construct pyrrolidine (B122466) structures that are related to butanamide precursors. acs.org

Ruthenium and iron complexes have also emerged as effective catalysts. Iron, being abundant and less toxic than many other transition metals, is an attractive option for developing more sustainable catalytic processes. arkat-usa.org Iron(III) species, for example, have been shown to catalyze Michael additions, a key C-C bond-forming reaction that can be used to build the butanoyl backbone before amidation. arkat-usa.org Ruthenium catalysts are effective in various transformations including olefin metathesis and hydrogenation, which can be strategically employed in multi-step syntheses of complex butanamide derivatives. mdpi.com

The following table summarizes selected transition metal-catalyzed reactions applicable to the synthesis of butanamide precursors and analogues.

Catalyst SystemReaction TypeSubstratesRelevance to Butanamide Synthesis
Palladium(0) or Palladium(II) complexes Buchwald-Hartwig AminationAryl halide, AmineFormation of the N-phenyl bond.
Palladium(II) complexes AminoarylationAlkene, Amine, Aryl halideConstruction of functionalized amine precursors. acs.org
Iron(III) salts (e.g., FeCl₃) Friedel-Crafts AcylationArene, Acyl chlorideAttachment of the butanoyl group to the phenyl ring.
Ruthenium complexes Olefin MetathesisAlkenesC-C bond formation to construct the carbon backbone. mdpi.com
Copper(I) complexes Ullmann CondensationAryl halide, Amine/AmideAlternative method for N-phenyl bond formation.

These catalytic methods provide a versatile toolkit for chemists to design efficient synthetic routes to a wide array of butanamide derivatives, enabling the construction of the core structure through various strategic bond formations.

Stereoselective Synthesis of Chiral this compound Enantiomers

The presence of a stereocenter at the α-carbon (C2) of this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access single enantiomers is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric catalysis is the most sophisticated approach to achieving this, wherein a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantioenriched product.

One promising strategy for the enantioselective synthesis of α-chloro amides involves the asymmetric α-chlorination of a prochiral precursor. This can be achieved using organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. For example, chiral isothiourea catalysts have been successfully employed in the highly enantioselective α-chlorination of activated carboxylic acid esters. nih.gov This methodology could be adapted for butanamide synthesis. The reaction proceeds through the in situ formation of a chiral C1 ammonium (B1175870) enolate, which then reacts with an electrophilic chlorine source (like N-chlorosuccinimide, NCS) to yield the α-chlorinated product with high levels of stereoinduction. nih.gov

A potential synthetic sequence could involve:

Preparation of an activated N-phenylbutanamide derivative.

Reaction with a chiral nucleophilic organocatalyst (e.g., a chiral isothiourea) to form a chiral enolate intermediate.

Introduction of an electrophilic chlorine source to stereoselectively chlorinate the α-position.

The following table outlines potential strategies for achieving stereocontrol in the synthesis of this compound.

MethodDescriptionKey Reagents/CatalystsExpected Outcome
Asymmetric Organocatalysis A chiral catalyst creates a chiral environment for the chlorination of a prochiral enolate intermediate. nih.govChiral isothiourea or amine catalyst, N-chlorosuccinimide (NCS)High enantiomeric excess (e.g., up to 99:1 e.r.). nih.gov
Chiral Auxiliary A chiral molecule is temporarily attached to the butanamide precursor to direct the diastereoselective introduction of the chlorine atom. The auxiliary is removed in a subsequent step.Evans auxiliaries (chiral oxazolidinones)High diastereomeric excess, yielding an enantiopure product after auxiliary removal.
Kinetic Resolution A racemic mixture of this compound is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted enantiomer.Chiral enzymes (e.g., lipases, proteases)Separation of one enantiomer from a racemic mixture.

The development of these stereoselective methods is critical for accessing enantiomerically pure this compound, enabling further investigation into its specific properties and applications.

Sustainable and Green Chemistry Aspects in Butanamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com In the context of butanamide synthesis, this involves developing methodologies that are more environmentally benign, efficient, and sustainable compared to traditional approaches. Conventional amide synthesis often requires coupling reagents that generate significant waste or harsh conditions involving hazardous solvents. dst.gov.in

A key focus of green amide synthesis is the direct amidation of carboxylic acids with amines, where water is the only byproduct, thus maximizing atom economy. acs.orgresearchgate.net Recent advancements have explored various catalytic systems to facilitate this transformation under milder conditions.

Enzymatic Synthesis : Biocatalysts, such as immobilized lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for amide bond formation. nih.govnih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether, and proceed with high conversion and yield without the need for extensive purification. nih.govnih.gov This enzymatic approach is highly selective and operates under mild conditions, significantly reducing the environmental impact. nih.gov

Reusable Catalysts : The development of recyclable catalysts is another cornerstone of green chemistry. Brønsted acidic ionic liquids have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. acs.org These catalysts can be easily recovered and reused multiple times without a significant loss of activity, improving the process mass intensity (PMI) by reducing waste. acs.orgresearchgate.net

Solvent-Free Reactions : Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. A solvent-free method for amide synthesis from carboxylic acids and urea (B33335) has been developed using boric acid as a simple and readily available catalyst. researchgate.net The reaction proceeds by simply heating a triturated mixture of the reactants, offering a quick and efficient green alternative. researchgate.net

Photocatalysis : The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Covalent Organic Frameworks (COFs) have been developed as heterogeneous photocatalysts for preparing amides directly from alcohols, operating under mild, light-activated conditions. dst.gov.in This method has the potential to streamline production and eliminate metal contamination. dst.gov.in

The table below provides a comparative overview of conventional and green synthetic approaches for amide formation.

FeatureConventional Method (e.g., Acyl Chloride)Green Chemistry Approach (e.g., Enzymatic)
Reagents Often involves hazardous reagents like thionyl chloride or oxalyl chloride. youtube.comUses carboxylic acids and amines directly. nih.govnih.gov
Byproducts Stoichiometric amounts of waste (e.g., salts, HCl). youtube.comPrimarily water. acs.org
Atom Economy LowerHigher
Solvents Often uses chlorinated or volatile organic solvents.Employs greener solvents (e.g., CPME) or is solvent-free. nih.govresearchgate.net
Conditions Can require harsh temperatures and inert atmospheres.Mild reaction conditions (e.g., room temperature to 60 °C). nih.gov
Catalyst Often uses stoichiometric coupling agents.Uses recyclable or biodegradable catalysts (enzymes, ionic liquids). acs.orgnih.gov

By embracing these sustainable and green chemistry principles, the synthesis of this compound and related butanamide derivatives can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 Chloro N Phenylbutanamide

Electrophilic and Nucleophilic Reaction Profiles at the Alpha-Carbon Position

The carbon atom alpha to both the carbonyl group and the chlorine atom is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent carbonyl and chloro substituents. This electrophilicity dictates its reactivity towards nucleophiles and its ability to undergo further halogenation.

The chlorine atom at the alpha-position is a good leaving group, facilitating nucleophilic substitution reactions. ksu.edu.sa Sulfur-containing nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly effective in displacing the chloride ion due to their high nucleophilicity. libretexts.org For instance, the reaction of alpha-chloroacetoacetanilide with 2-mercaptoethanol (B42355) in the presence of a base leads to the formation of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide. google.com This reaction proceeds via an S"N"2 mechanism, where the sulfur nucleophile attacks the electrophilic alpha-carbon, resulting in the displacement of the chloride ion. ksu.edu.sanih.gov

The reaction of 2-chloro-3-oxo-N-phenylbutanamide with carbothioamide derivatives in the presence of a base like triethylamine (B128534) can lead to the formation of thiazole (B1198619) rings. semanticscholar.orgresearchgate.net This transformation highlights the utility of the alpha-chloro amide as a building block for heterocyclic synthesis.

Table 1: Nucleophilic Substitution Reactions of 2-Chloro-N-phenylbutanamide with Sulfur Nucleophiles

NucleophileProductReaction ConditionsReference
2-Mercaptoethanol2-[(2-Hydroxyethyl)thio]-3-oxo-N-phenylbutanamideBase google.com
Carbothioamide derivativesThiazole derivativesTriethylamine, Ethanol semanticscholar.orgresearchgate.net

The alpha-carbon of this compound can undergo further halogenation to yield alpha, alpha-dihalogenated derivatives. For instance, the reaction of 3-oxo-N-phenylbutanamide with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a zinc halide (like ZnCl₂ or ZnBr₂) can lead to the formation of 2,2-dihalo-N-phenylacetamides through a process that involves the formation of an α,α-dihalo-β-keto amide intermediate followed by cleavage of a carbon-carbon bond. beilstein-journals.orgbeilstein-journals.org The formation of 2,2-dichloro-3-oxo-N-phenylbutanamide as a transient intermediate has been proposed in these reactions. beilstein-journals.org This intermediate is then susceptible to a retro-Claisen condensation type reaction, ultimately yielding the dihalogenated acetamide (B32628). beilstein-journals.org

Carbonyl Group Chemistry (Specific to 2-Chloro-3-oxo-N-phenylbutanamide)

The carbonyl group at the 3-position in 2-chloro-3-oxo-N-phenylbutanamide introduces a new site of reactivity, allowing for oxidation, reduction, and condensation reactions.

The β-keto amide structure of 2-chloro-3-oxo-N-phenylbutanamide makes it susceptible to oxidation and oxidative cleavage. Treatment with oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups. For example, the reaction of 3-oxo-butanamides with (diacetoxyiodo)benzene (DIB) and a Lewis acid can result in the formation of 2,2-dihalo-N-phenylacetamides, a reaction that proceeds through an oxidative cleavage mechanism. beilstein-journals.org In this process, the β-keto amide undergoes dihalogenation at the alpha position, followed by a C-C bond cleavage. beilstein-journals.org

Another example involves the tandem oxidative α-hydroxylation/β-acetalization of β-ketoamides, which can be achieved using specific reagents, leading to the formation of 2-hydroxy-3,3-dimethoxy-N-phenylbutanamide from 3-oxo-N-phenylbutanamide. nih.gov

Table 2: Oxidation and Oxidative Cleavage of 3-Oxo-N-phenylbutanamide Derivatives

ReagentProductReaction TypeReference
(Diacetoxyiodo)benzene (DIB), ZnX₂2,2-Dihalo-N-phenylacetamideOxidative Cleavage beilstein-journals.org
Oxidizing Agents (e.g., KMnO₄, CrO₃)Oxo derivativesOxidation
-2-Hydroxy-3,3-dimethoxy-N-phenylbutanamideOxidative α-hydroxylation/β-acetalization nih.gov

The carbonyl group of 2-chloro-3-oxo-N-phenylbutanamide can be selectively reduced to a hydroxyl group. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed for this transformation. The choice of reducing agent and reaction conditions can influence the outcome, potentially also affecting the chloro and amide functionalities. For example, the reduction of β-keto amides with NaBH₄ in the presence of FeCl₃ can lead to the quantitative reduction of the carbonyl group. researchgate.net

The carbonyl group of 2-chloro-3-oxo-N-phenylbutanamide can undergo condensation reactions with nitrogen-based nucleophiles like hydrazine (B178648) and its derivatives to form heterocyclic compounds. Current time information in Bangalore, IN. For instance, reaction with phenylhydrazine (B124118) can lead to the formation of pyrazole (B372694) derivatives. nih.govresearchgate.net These reactions typically proceed by initial formation of a hydrazone, which then undergoes intramolecular cyclization. The presence of the chloro substituent can influence the subsequent reactivity of the resulting heterocyclic ring.

Rearrangement Reactions and Fragmentations (e.g., C-C bond cleavage)

Rearrangement reactions represent a significant class of transformations for this compound and its derivatives, often involving the migration of an atom or group, leading to structural isomers. wiley-vch.de A notable example is the Beckmann rearrangement, which converts an oxime to a substituted amide. mvpsvktcollege.ac.inwikipedia.orglibretexts.org This reaction is typically acid-catalyzed, converting the hydroxyl group of the oxime into a good leaving group. mvpsvktcollege.ac.inwikipedia.org The group anti-periplanar to the leaving group on the nitrogen then migrates. wikipedia.org

Fragmentation reactions, particularly those involving carbon-carbon bond cleavage, are also observed. For instance, the reaction of 3-oxo-butanamides with (diacetoxyiodo)benzene (DIB) and a Lewis acid can lead to the cleavage of a C-C bond to form 2,2-dihalo-N-phenylacetamides. beilstein-journals.org The proposed mechanism involves the generation of a chlorinating agent, followed by dichlorination of the β-keto amide. beilstein-journals.org Complexation with a Lewis acid increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack and subsequent C-C bond cleavage. beilstein-journals.org

Table 1: Examples of Rearrangement and Fragmentation Reactions

Starting MaterialReagentsProduct(s)Reaction TypeRef
3-oxo-N-phenylbutanamide(Diacetoxyiodo)benzene, Lewis Acid2,2-dichloro-N-phenylacetamideC-C Bond Cleavage beilstein-journals.org
Ketoxime derivativeAcid (e.g., H₂SO₄)N-substituted amideBeckmann Rearrangement mvpsvktcollege.ac.inwikipedia.org

Intramolecular Cyclization Reactions and Heterocyclic Annulation

The structure of this compound and its derivatives is amenable to intramolecular cyclization, leading to the formation of various heterocyclic systems. These reactions are of significant interest due to the prevalence of nitrogen-containing heterocycles in biologically active molecules. whiterose.ac.uk

One such example is the photoinduced intramolecular cyclization of 2-halo-N-pyridinylbenzamides. nih.gov The reaction proceeds through a triplet state, involving the homolytic cleavage of the C-Cl bond to generate phenyl and chlorine radicals. nih.gov The intramolecular arylation of the phenyl radical with the pyridinyl ring, assisted by n-complexation of the chlorine radical, leads to the formation of benzo[c]naphthyridinones. nih.gov

Furthermore, BF₃·Et₂O can mediate the intramolecular cyclization of unsaturated amides, providing a convenient route to dihydroquinolin-2-one-BF₂ complexes. researchgate.net The Vilsmeier-Haack reaction of enaminones, which can be derived from related butanamides, can also lead to halogenated pyridin-2(1H)-ones through a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. scribd.comrsc.org

Formal [3+2] annulation reactions of β-oxoamides with prop-2-ynyl sulfonium (B1226848) salts, in the presence of a base like cesium carbonate, can yield substituted γ-lactams and furans in a chemoselective manner. sci-hub.se Rhodium(III)-catalyzed annulation of N-azolo imines with dioxazolones is another method to produce azolo mvpsvktcollege.ac.inbeilstein-journals.orgvulcanchem.comtriazines. nih.gov

Table 2: Examples of Intramolecular Cyclization and Annulation Reactions

Starting MaterialReagents/ConditionsProductReaction TypeRef
2-chloro-N-pyridinylbenzamideUV lightBenzo[c]naphthyridinonePhotocyclization nih.gov
Unsaturated amidesBF₃·Et₂ODihydroquinolin-2-one-BF₂ complexesIntramolecular Cyclization researchgate.net
EnaminonesPOCl₃/DMFHalogenated pyridin-2(1H)-onesVilsmeier-Haack Cyclization scribd.comrsc.org
β-oxoamides and prop-2-ynyl sulfonium saltsCs₂CO₃Substituted γ-lactams and furans[3+2] Annulation sci-hub.se
N-azolo imines and dioxazolonesRh(III) catalystAzolo mvpsvktcollege.ac.inbeilstein-journals.orgvulcanchem.comtriazinesAnnulation nih.gov

Derivatization and Functionalization Strategies

The reactivity of the chloro group and the amide functionality in this compound allows for a wide range of derivatization and functionalization strategies. These modifications are often employed to synthesize new compounds with potential biological activities. nih.gov

The chlorine atom at the α-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position. For example, copper-catalyzed enantioconvergent substitution of racemic α-chloro-N-phenylbutanamide with amines can produce chiral α-amino amide derivatives. rsc.org

The amide bond itself can be a site for functionalization. Redox-neutral umpolung synthesis can be used to prepare α-heteroatom-substituted secondary amides with various heteronucleophiles, including bromine, chlorine, fluorine, nitrogen, oxygen, and sulfur. nih.gov This method relies on the soft enolization of hydroxamates promoted by a compatible Lewis acid-base pair. nih.gov

Furthermore, the butanamide chain can be modified. For instance, N-[4-(2-chloropropanoyl)phenyl]butanamide can undergo oxidation to form carboxylic acids or reduction of the carbonyl group to an alcohol.

Table 3: Derivatization and Functionalization Reactions

Starting MaterialReagents/ConditionsProduct TypeFunctionalizationRef
Racemic α-chloro-N-phenylbutanamideAmines, Copper catalystChiral α-amino amideC-N bond formation rsc.org
Nonactivated hydroxamateMgBr₂·Et₂O, DIPEAα-bromo secondary amideα-Bromination nih.gov
N-[4-(2-chloropropanoyl)phenyl]butanamideOxidizing agentCarboxylic acidOxidation
N-[4-(2-chloropropanoyl)phenyl]butanamideReducing agentAlcoholReduction

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Kinetic and spectroscopic methods are invaluable tools for these investigations.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) are essential for the characterization of reactants, intermediates, and products, providing structural elucidation. For example, ¹H and ¹³C NMR can distinguish between different functional groups and their environments within the molecule. nih.gov

Kinetic studies, often performed using techniques like stopped-flow UV-visible spectroscopy, can provide insights into reaction rates and the factors that influence them. nih.gov For instance, monitoring the degradation kinetics of a compound at different pH values can inform its stability under physiological conditions.

Mechanistic investigations of complex reactions, such as the Fischer-Tropsch process, have benefited from a combination of in situ monitoring techniques like IR, NMR, and EPR spectroscopy, along with computational studies (DFT). cardiff.ac.uk These methods have been used to identify and characterize reaction intermediates, leading to the proposal of plausible mechanistic pathways. cardiff.ac.uk In the context of photoinduced reactions, laser flash photolysis can be used to identify transient radical intermediates, as demonstrated in the cyclization of 2-chloro-N-pyridinylbenzamide. nih.gov

Table 4: Spectroscopic and Kinetic Methods in Mechanistic Studies

MethodApplicationInformation GainedRef
¹H and ¹³C NMRStructural elucidation of reactants and productsConfirmation of functional groups and their chemical environments nih.gov
FT-IR SpectroscopyFunctional group analysisConfirmation of carbonyl (C=O) and amide (N-H) groups
Mass SpectrometryMolecular weight determination and fragmentation analysisValidation of molecular ion peak and structural information
Stopped-flow UV-visible SpectroscopyKinetic studiesReaction rates and stability under different conditions nih.gov
Laser Flash PhotolysisIdentification of transient speciesDetection of radical intermediates in photochemical reactions nih.gov
In situ IR, NMR, EPR SpectroscopyReal-time reaction monitoringIdentification and characterization of reaction intermediates cardiff.ac.uk

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the number, type, and connectivity of atoms.

The ¹H NMR spectrum of 2-chloro-N-phenylbutanamide is predicted to show several distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm). The proton on the amide nitrogen (N-H) would likely be observed as a broad singlet, its chemical shift being sensitive to solvent and concentration. The proton on the carbon bearing the chlorine atom (α-proton) is expected to be a multiplet, coupled to the adjacent methylene (B1212753) protons. The ethyl group would present as a quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, characteristic of an ethyl fragment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Amide (N-H) Variable (e.g., ~8.0-9.0) Broad Singlet
Aromatic (C₆H₅) ~7.0 - 7.6 Multiplet
Methine (CH-Cl) ~4.5 - 5.0 Triplet/Multiplet
Methylene (CH₂) ~1.8 - 2.2 Multiplet/Sextet

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal is expected for each unique carbon atom. The carbonyl carbon of the amide group is typically found significantly downfield (δ 165-175 ppm). oregonstate.edu The carbons of the phenyl ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the chlorine (C-Cl) would appear in the range of δ 50-70 ppm, while the aliphatic carbons of the ethyl group would be found further upfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~168 - 172
Aromatic (C-ipso) ~138 - 140
Aromatic (C-H) ~120 - 130
Methine (C-Cl) ~55 - 65
Methylene (CH₂) ~25 - 35

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between the α-proton (CH-Cl) and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would link the aromatic proton signals to their corresponding aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is crucial for piecing together the molecular fragments. Key correlations would include the N-H proton to the carbonyl carbon, and the protons of the ethyl group to the carbonyl carbon, confirming the butanamide structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing information on its molecular weight and fragmentation patterns. When subjected to mass spectrometric analysis, the compound's behavior depends on the ionization technique employed. Soft ionization methods, such as Electrospray Ionization (ESI), would be expected to generate a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of a chlorine atom, this molecular ion peak would exhibit a characteristic isotopic pattern, with two signals separated by approximately 2 m/z units (for the ³⁵Cl and ³⁷Cl isotopes) in a roughly 3:1 intensity ratio.

Hard ionization techniques like Electron Impact (EI) induce significant fragmentation, providing valuable structural information. acdlabs.com The fragmentation pattern is reproducible and depends on the stability of the resulting fragments. acdlabs.com For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the chlorine atom, and fragmentation along the butyl chain. While specific experimental data for this compound is not widely published, analysis of its parent compound, 2-phenylbutanamide, shows major fragments at m/z 119 and 91, which can be used to infer potential fragmentation of the chlorinated analogue. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Nominal m/z
[M]⁺ [C₁₀H₁₂ClNO]⁺ 197
[M-Cl]⁺ [C₁₀H₁₂NO]⁺ 162
[M-C₂H₄]⁺ [C₈H₈ClNO]⁺ 169
[C₆H₅NHCO]⁺ [C₇H₇NO]⁺ 119
[C₆H₅NH₂]⁺ [C₆H₇N]⁺ 93

This table is based on general fragmentation principles and data from analogous structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically within ±5 ppm), which allows for the calculation of a single, unique elemental formula. This technique is crucial for differentiating between compounds with the same nominal mass but different atomic compositions.

In the analysis of related and more complex amide compounds, HRMS has been consistently employed to verify molecular formulas. For instance, in studies involving novel inhibitors, ESI-HRMS was used to confirm the calculated mass of the synthesized molecules, lending confidence to their proposed structures. nih.govrsc.org For this compound, HRMS would be used to verify its exact mass, distinguishing it from any potential isomers or impurities.

Table 2: Theoretical Exact Masses for this compound Adducts

Adduct Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺ [C₁₀H₁₃³⁵ClNO]⁺ 198.0731
[M+Na]⁺ [C₁₀H₁₂³⁵ClNNaO]⁺ 220.0551

Calculated values based on the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of a compound in its solid crystalline state. While no specific crystal structure for this compound has been reported in the literature, studies on structurally similar molecules demonstrate the power of this technique.

Table 3: Crystallographic Data for Structurally Related Chloro-Substituted Amide Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions
N-(2-Chlorophenyl)-2-phthalimidoethanesulfonamide Orthorhombic P2₁2₁2₁ N—H⋯O, C—H⋯O
N-(4-Chlorophenyl)-2-phthalimidoethanesulfonamide Triclinic P-1 N—H⋯O, C—H⋯O

Data from a study on N-chlorophenyl-2-phthalimidoethanesulfonamide derivatives illustrates the impact of substituent position on crystal structure. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for the separation, identification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of final products in synthetic chemistry. nih.govnih.gov The purity of synthesized batches of related amide compounds is routinely confirmed to be ≥95% by HPLC analysis. nih.govnih.gov

A typical HPLC method for a compound like this compound would involve a reverse-phase column (such as a C18 column) and a gradient elution system. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, frequently with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov In addition to HPLC, Thin-Layer Chromatography (TLC) is a rapid and effective tool used to monitor the progress of a chemical reaction in real-time and to determine the appropriate conditions for larger-scale column chromatography purification. rsc.orgmdpi.com

Table 4: Typical HPLC Conditions for Purity Analysis of Related Amide Compounds

Parameter Description
Column Luna® Omega Polar C18 (5 μm, 100 Å, 250 mm × 4.6 mm) nih.gov
Mobile Phase Gradient of water/methanol with 0.1% TFA nih.gov
Flow Rate 0.5 - 1.0 mL/min
Detector Photodiode Array (PDA) or UV Detector (e.g., at 254 nm)

| Purpose | Final compound purity determination (typically ≥95%) |

This table summarizes common conditions reported in the analysis of novel amide-containing compounds. nih.govchula.ac.th

Computational Chemistry and Theoretical Investigations of 2 Chloro N Phenylbutanamide Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are foundational to modern computational chemistry, offering deep insights into the electronic structure of 2-chloro-N-phenylbutanamide, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations, often using functionals like B3LYP, can predict key geometric parameters. This process involves finding the minimum energy conformation on the potential energy surface.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise lengths of the C=O, C-N, C-Cl, and various C-C and C-H bonds, as well as the planarity of the amide group and its orientation relative to the phenyl ring. researchgate.net

Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the characteristic N-H stretch, the strong C=O amide I band, and the C-Cl stretching vibration. researchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar molecular structures. Actual values may vary based on the level of theory and basis set used.

ParameterBond/AtomsPredicted Value
Bond Length (Å)C=O (carbonyl)~1.23 Å
Bond Length (Å)C-N (amide)~1.36 Å
Bond Length (Å)N-H (amide)~1.01 Å
Bond Length (Å)C-Cl~1.80 Å
Bond Angle (°)O=C-N~123°
Bond Angle (°)C-N-H~120°
Dihedral Angle (°)C-C-N-H~180° (trans conformation)

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide benchmark results.

The choice of a basis set is critical for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.govorientjchem.org The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing systems with lone pairs and for calculating properties like hydrogen bonding. orientjchem.org The selection of an appropriate basis set represents a compromise between the desired accuracy of the result and the computational resources available.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the potential for rotation around several of its single bonds, particularly the C-N amide bond and the C-C bonds within the butanamide chain. This rotation gives rise to various conformers, each with a different spatial arrangement and energy.

Conformational analysis is the study of these different conformers and their relative energies. A key tool in this analysis is the mapping of the potential energy surface (PES). wikipedia.orglibretexts.org A PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates. libretexts.org

For this compound, a relaxed PES scan can be performed by systematically changing a specific dihedral angle (e.g., the angle defining the rotation around the C-C bond adjacent to the chlorine atom) while optimizing the rest of the molecule's geometry at each step. q-chem.com The resulting energy profile reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. libretexts.orgvisualizeorgchem.com This analysis helps identify the most stable, lowest-energy conformation (the global minimum) and the energy barriers that must be overcome for the molecule to transition between different conformational states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: After obtaining an accurate, optimized molecular geometry, the nuclear magnetic resonance (NMR) shielding tensors can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. core.ac.uk These shielding tensors are then converted into ¹H and ¹³C chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk The predicted shifts are sensitive to the electronic environment of each nucleus, allowing for a detailed assignment of the NMR spectrum. nih.govresearchgate.net

IR Frequencies: As discussed in section 5.1.1, the vibrational frequencies calculated using DFT directly simulate the molecule's infrared (IR) spectrum. chemrxiv.orgnih.gov The output includes not only the frequency of each vibrational mode but also its intensity, allowing for the generation of a theoretical spectrum that can be directly compared with experimental results. researchgate.netnih.gov

UV-Vis Absorption: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. For this compound, these calculations would likely predict intense π-π* transitions associated with the phenyl ring and weaker n-π* transitions related to the carbonyl group's non-bonding electrons. ukm.myresearchgate.net The results are typically reported as the wavelength of maximum absorption (λmax). nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on computational methods. Experimental values may differ due to solvent effects and other factors.

SpectroscopyParameterPredicted Value / RangeAssignment
¹H NMRChemical Shift (δ, ppm)~7.0-7.6 ppmPhenyl-H
Chemical Shift (δ, ppm)~8.0-8.5 ppmAmide N-H
Chemical Shift (δ, ppm)~4.5-5.0 ppmCHCl
¹³C NMRChemical Shift (δ, ppm)~165-170 ppmC=O (carbonyl)
Chemical Shift (δ, ppm)~55-65 ppmCHCl
IRFrequency (cm⁻¹)~3300 cm⁻¹N-H stretch
Frequency (cm⁻¹)~1670 cm⁻¹C=O stretch (Amide I)
Frequency (cm⁻¹)~700-800 cm⁻¹C-Cl stretch
UV-Visλmax~200-220 nm, ~240-270 nmπ-π* and n-π* transitions

Reaction Mechanism Modeling and Transition State Characterization

Beyond static properties, computational chemistry can be used to explore the reactivity of this compound. For example, one could model its behavior in a nucleophilic substitution reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Modeling such a reaction involves mapping the reaction pathway on the potential energy surface, connecting the reactants to the products. libretexts.org A critical point along this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.org Computational algorithms are used to locate this transition state structure, which is not a stable minimum but a first-order saddle point on the PES. researchgate.net

A key step in confirming a calculated structure as a true transition state is to perform a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency. visualizeorgchem.com The vibrational mode corresponding to this imaginary frequency shows the atomic motions that lead the molecule from the transition state towards the reactants and products, effectively animating the reaction coordinate itself.

Structure-Reactivity Relationship Studies through Computational Descriptors

The relationship between the molecular structure of this compound and its chemical reactivity can be extensively explored using computational descriptors derived from quantum chemical calculations. These descriptors provide quantitative insights into the electronic properties of the molecule, allowing for predictions about its behavior in chemical reactions. Methodologies such as Density Functional Theory (DFT) are central to these investigations, providing a framework to calculate various electronic and structural parameters that govern reactivity. xisdxjxsu.asia

Key computational descriptors in structure-reactivity studies include those related to Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) is indicative of the molecule's ability to donate electrons, with higher EHOMO values suggesting a greater electron-donating capacity. Conversely, the LUMO energy (ELUMO) reflects the molecule's ability to accept electrons; a lower ELUMO value points to a stronger electron-accepting nature. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor for predicting molecular reactivity and stability. A smaller energy gap generally implies that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing chlorine atom and the phenyl group can significantly influence these orbital energies and, consequently, the molecule's reactivity profile.

In computational studies of analogous compounds, such as 2-chloro-N-phenylacetamide derivatives, DFT calculations have been employed to analyze the frontier molecular orbitals. nih.goviucr.org These studies reveal how substituents on the phenyl ring can modulate the electronic properties of the entire molecule. For instance, electron-donating groups on the phenyl ring would be expected to raise the HOMO energy, making the compound a better electron donor, while electron-withdrawing groups would lower both HOMO and LUMO energies.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, offer further understanding of the structure-reactivity relationship. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment (ω = χ² / 2η).

The following interactive table illustrates hypothetical computational descriptor data for this compound and a series of its para-substituted analogues, based on established trends in similar N-aryl amide systems. These values are calculated to demonstrate how electronic properties change with substitution, thereby affecting reactivity.

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (eV)Chemical Hardness (η)Electrophilicity (ω)
This compound-H-6.5-0.85.72.851.52
2-Chloro-N-(4-methylphenyl)butanamide-CH3-6.2-0.75.52.751.48
2-Chloro-N-(4-methoxyphenyl)butanamide-OCH3-5.9-0.65.32.651.45
2-Chloro-N-(4-chlorophenyl)butanamide-Cl-6.7-1.05.72.851.68
2-Chloro-N-(4-nitrophenyl)butanamide-NO2-7.1-1.55.62.802.05

Note: This data is illustrative and intended to represent expected trends.

As the table demonstrates, electron-donating substituents like methyl (-CH3) and methoxy (B1213986) (-OCH3) increase the EHOMO and slightly decrease the HOMO-LUMO gap, suggesting enhanced electron-donating ability and reactivity towards electrophiles. In contrast, electron-withdrawing substituents like chloro (-Cl) and nitro (-NO2) lower both EHOMO and ELUMO. The nitro group, being a strong electron-withdrawing group, significantly increases the electrophilicity index (ω), indicating a much stronger character as an electron acceptor compared to the unsubstituted or donor-substituted analogues.

Furthermore, Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, intramolecular charge transfer, and the nature of bonding within the this compound molecule. This analysis helps in identifying specific atomic sites that are more susceptible to nucleophilic or electrophilic attack, thereby complementing the insights gained from FMO theory. For example, the carbonyl carbon of the amide group is expected to have a significant positive charge, making it a primary site for nucleophilic attack, a feature that would be quantified by NBO analysis.

By systematically analyzing these computational descriptors, a comprehensive structure-reactivity profile for this compound can be established. This theoretical framework is invaluable for predicting the chemical behavior of the molecule and for designing new derivatives with tailored reactivity for various applications.

Applications in Advanced Chemical Research and Materials Science

Strategic Use as a Versatile Synthetic Intermediate for Complex Molecules

The primary value of 2-chloro-N-phenylbutanamide in organic synthesis lies in the reactivity of its α-chloro position. This carbon is highly electrophilic, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, positioning the compound as a key building block for more elaborate molecules.

Research on the closely related analog, 2-chloro-N-phenylacetamide, demonstrates this principle effectively. It serves as a precursor in multi-step syntheses to create novel bioactive compounds. For instance, it is a starting material for producing 2-chloro-N,N-diphenylacetamide derivatives. orientjchem.org The synthetic pathway involves chloroacetylation of diphenylamine, followed by cyclization and further substitutions to yield complex acetamide (B32628) derivatives with potential analgesic properties. orientjchem.org

Similarly, 2-chloro-N-substituted-acetamides are crucial intermediates for synthesizing 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have been investigated for their potential antidepressant activities. nih.gov The synthesis involves reacting the chloroacetamide intermediate with 2-mercaptobenzimidazole. nih.gov The versatility of this reaction is highlighted by the ability to use various substituted anilines and amines to generate a library of compounds. nih.govijpsr.info

These examples, centered on the acetamide analog, directly inform the potential of this compound. The additional ethyl group on the butanamide chain, compared to the acetamide, can influence reaction kinetics and the properties of the final products, but the fundamental reactivity of the α-chloro amide group as a key synthetic handle remains the same.

IntermediateReagentsProduct ClassReference
2-chloro-N,N-diphenylacetamide (analog)Thiourea, Substituted BenzaldehydesBioactive Acetamide Derivatives orientjchem.org
2-chloro-N-substituted-acetamides (analog)2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides nih.gov
Chloroacetyl chloride (precursor)Various Aliphatic/Aromatic Amines2-chloro-N-alkyl/aryl Acetamides ijpsr.info

Development of Novel Organic Reagents and Catalytic Components

The structural features of this compound make it an attractive precursor for the design of novel organic reagents. Bifunctional reagents, which contain two or more reactive sites, are of great importance in organic synthesis for their ability to construct complex molecules in an atom-economical fashion. nih.gov The this compound molecule contains an electrophilic center (the α-carbon) and a nucleophilic center (the amide nitrogen, under certain conditions), along with an aromatic ring that can be further functionalized.

This potential is realized in the design of sophisticated polyfunctional reagents for applications like biomacromolecular cross-linking. nih.gov For example, complex reagents containing reactive bis(alkyl halide) functionalities have been synthesized for cross-linking hemoglobin subunits. nih.gov While not directly using this compound, these designed molecules often incorporate amide linkages and reactive halides, showcasing a strategy for which this compound could serve as a foundational component.

Furthermore, the synthesis of 2-chloro-N-phenylacetamide itself can be achieved using advanced catalytic methods, such as palladium-catalyzed reactions, which points to the compound's relevance in the field of catalysis. chemicalbook.com A reported synthesis utilizes palladium acetate (B1210297) and 2,2'-bipyridine (B1663995) as catalytic components to achieve the coupling of aniline (B41778) and 2-chloro-N,N-dimethylacetamide. chemicalbook.com This connection to catalytic systems suggests that ligands and substrates derived from the 2-chloro-N-phenylamide scaffold could be developed for new catalytic transformations.

Fundamental Investigations into Molecular Interactions and Enzyme Active Site Chemistry

Understanding how molecules bind within the active sites of enzymes is crucial for modern drug design. nih.gov The N-phenylamide scaffold present in this compound is a common feature in many biologically active molecules, and its derivatives are used to probe and understand these interactions.

Molecular docking and dynamic simulation studies on structurally related compounds provide deep insights into this area. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and studied for their interaction with the active sites of α-glucosidase and α-amylase. nih.gov These studies revealed specific, crucial interactions:

Pi-Pi Interactions : The phenyl rings of the ligands were found to form pi-pi T-shaped and pi-pi stacked interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His) in the enzyme active sites. nih.gov

Pi-Anion/Cation Interactions : The substituted phenyl ring was observed to create pi-anion interactions with acidic residues like Glutamic acid (Glu) and Aspartic acid (Asp). nih.gov

Hydrogen Bonding and Electrostatic Interactions : The amide and sulfamoyl groups participated in hydrogen bonding and electrostatic interactions, further stabilizing the ligand-protein complex. nih.gov

Docking studies of 2-chloro-N,N-diphenylacetamide derivatives with cyclo-oxygenase (COX) enzymes also highlight the importance of the amide scaffold in binding. orientjchem.org These fundamental studies, using close analogs, help to build a predictive model for how this compound itself would interact with biological macromolecules, guiding the design of new molecules with specific binding properties. orientjchem.orgnih.gov

Interacting Residue (Enzyme)Interaction TypeLigand MoietyReference
Phe, Tyr, His (α-glucosidase)Pi-Pi Stacking/T-shapedPhenyl Rings nih.gov
Glu, Asp (α-amylase)Pi-AnionSubstituted Phenyl Ring nih.gov
Various (COX-1/COX-2)Hydrogen Bonding, HydrophobicAcetamide Scaffold orientjchem.org

Precursors for Functional Materials and Dyes in Non-Biological Contexts

The applications of N-phenylamide derivatives extend beyond biology into materials science. The aromatic and amide components of these molecules can be exploited to create polymers and dyes with specific properties. A related compound, N,2-Dimethyl-N-phenylbutanamide, is used as a modifier in polymer chemistry, where it helps to produce materials with enhanced thermal and mechanical properties. chemimpex.com It also finds use in agrochemical formulations. chemimpex.com This suggests a potential role for this compound as a monomer or additive in polymerization reactions, where the chloro-group could be used as a site for grafting or cross-linking.

Furthermore, aromatic amines and their derivatives are well-known precursors for the synthesis of dyes. researchgate.net For example, 4-chloro-1,2-phenylenediamine, another chlorinated aromatic amine derivative, is used in the manufacture of hair dyes. researchgate.net The photochemical reaction of this precursor can lead to the formation of colored phenazine (B1670421) products. researchgate.net Given that this compound is derived from aniline (phenylamine), it possesses the core chromophoric potential of an aromatic amine derivative. Through chemical modification, such as diazotization and coupling reactions, it could serve as an intermediate in the synthesis of azo dyes or other classes of functional colorants for non-biological applications.

Chemical Probes for Elucidating Reaction Pathways

A chemical probe is a molecule used to study and understand a particular biological or chemical process. The defined reactivity of this compound makes it a suitable candidate for use as a probe to elucidate chemical reaction pathways. The presence of a good leaving group (chloride) on a carbon atom alpha to a carbonyl group makes the C-Cl bond susceptible to both nucleophilic attack and elimination reactions.

By reacting this compound with various nucleophiles and bases and analyzing the resulting products and reaction kinetics, chemists can map out competing reaction pathways, such as SN2 versus E2 elimination. Modern computational chemistry offers powerful tools for exploring such pathways. nih.gov An automated reaction prediction workflow could use a molecule like this compound as a starting point. By computationally "activating" the C-Cl bond, various potential reaction pathways, including substitution, elimination, and even more complex rearrangements, can be discovered and their energy barriers estimated. nih.gov This dual experimental and computational approach, using this compound as the substrate, can provide fundamental insights into reaction mechanisms, transition state geometries, and the factors that control chemical selectivity.

Q & A

Basic Research Question

  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and C–Cl vibrations (~550 cm⁻¹).
  • ¹H/¹³C NMR : Para-substituted phenyl groups show singlet aromatic protons, while meta substitution splits signals into doublets .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ or CO groups) differentiate structural isomers .

How do steric and electronic factors influence the stability of this compound under acidic/basic conditions?

Advanced Research Question

  • Steric hindrance : Bulky N-phenyl groups reduce hydrolysis rates by shielding the amide bond.
  • Electronic effects : Electron-withdrawing Cl substituents destabilize the amide resonance, increasing susceptibility to nucleophilic attack .
  • pH-dependent degradation : Under acidic conditions, protonation of the amide oxygen accelerates hydrolysis, while basic conditions deprotonate the nitrogen, weakening the C–N bond .

What safety protocols are critical when handling hazardous intermediates in this compound synthesis?

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and face shields to prevent skin/eye contact with chloroacetyl chloride .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Waste management : Segregate halogenated waste for specialized disposal to prevent environmental contamination .

How can structure-activity relationships (SARs) optimize this compound derivatives for agrochemical applications?

Advanced Research Question

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., –CF₃) enhances herbicidal activity by increasing electrophilicity .
  • Bioisosteric replacement : Replacing Cl with Br improves lipid solubility, enhancing foliar absorption .
  • Metabolic stability : Methylation of the phenyl ring reduces oxidative degradation by cytochrome P450 enzymes .

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